4-(4-methoxyphenyl)sulfanylbenzoic Acid

描述

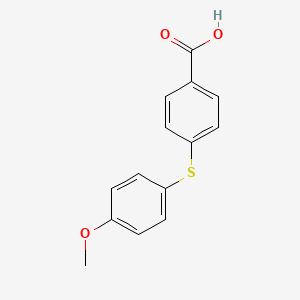

Structure

3D Structure

属性

IUPAC Name |

4-(4-methoxyphenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQLAPRSSMRJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461334 | |

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252973-46-9 | |

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether of interest in medicinal chemistry and materials science. The core of this synthesis relies on the well-established Ullmann condensation, a versatile copper-catalyzed reaction for the formation of carbon-heteroatom bonds. This document details the reaction mechanism, provides a representative experimental protocol, and presents the expected quantitative data in a structured format.

Introduction

This compound is an organic compound characterized by a diaryl thioether linkage, connecting a benzoic acid moiety with a methoxy-substituted phenyl group. This structural motif is found in various biologically active molecules and functional materials. The synthesis of such compounds is of significant interest to researchers in drug discovery and materials science. The most direct and widely employed method for the synthesis of this compound is the Ullmann condensation.[1]

Core Synthesis Pathway: The Ullmann Condensation

The Ullmann condensation, or Ullmann-type reaction, is a robust method for the formation of C-S bonds, enabling the synthesis of diaryl thioethers.[2] The reaction involves the copper-promoted coupling of an aryl halide with a thiol. In the context of synthesizing this compound, this translates to the reaction between a 4-halobenzoic acid (typically 4-iodobenzoic acid or 4-bromobenzoic acid) and 4-methoxybenzenethiol in the presence of a copper catalyst and a base.[1]

The general reaction scheme is as follows:

Caption: General scheme of the Ullmann condensation for the synthesis of this compound.

The reactivity of the aryl halide typically follows the trend I > Br > Cl. The reaction is generally conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol

Reaction Setup:

A dried round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Reagents:

| Reagent | Molar Ratio | Notes |

| 4-Iodobenzoic acid | 1.0 | Starting material. 4-Bromobenzoic acid can also be used, potentially requiring longer reaction times or higher temperatures. |

| 4-Methoxybenzenethiol | 1.2 | A slight excess is used to ensure complete consumption of the aryl halide. |

| Copper(I) iodide (CuI) | 0.1 | Catalyst. Other copper sources like Cu2O or copper powder can also be employed. |

| Potassium carbonate (K2CO3) | 2.0 | Base. Cesium carbonate (Cs2CO3) can be a more effective but also more expensive alternative. |

| N,N-Dimethylformamide (DMF) | - | Anhydrous, as solvent. |

Procedure:

-

To the reaction flask, add 4-iodobenzoic acid, 4-methoxybenzenethiol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the 4-iodobenzoic acid).

-

Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to a temperature between 120-140 °C and maintain it under reflux with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-iodobenzoic acid) is consumed. This may take several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will neutralize the excess base and protonate the carboxylic acid, causing the product to precipitate.

-

Stir the acidic mixture for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Purification Workflow:

Caption: A typical workflow for the work-up and purification of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol and analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 4-Iodobenzoic acid | 1.0 mmol | Limiting reagent |

| 4-Methoxybenzenethiol | 1.2 mmol | 1.2 equivalents |

| Copper(I) iodide | 0.1 mmol | 10 mol% |

| Potassium carbonate | 2.0 mmol | 2.0 equivalents |

| DMF | 2.0 mL | 0.5 M concentration |

| Reaction Conditions | ||

| Temperature | 120-140 °C | |

| Reaction Time | 4-24 hours | Monitored by TLC |

| Product | ||

| Theoretical Yield | 260.3 mg | Based on 1.0 mmol of 4-iodobenzoic acid |

| Expected Yield | 70-90% | Based on analogous Ullmann C-S couplings |

| Melting Point | Not reported | To be determined experimentally |

| Purification | ||

| Recrystallization Solvent | Ethanol/Water | A common solvent system for carboxylic acids |

Reaction Mechanism

The precise mechanism of the Ullmann condensation is complex and still a subject of some debate, but a generally accepted catalytic cycle involves copper(I) and copper(III) intermediates.

Caption: A plausible catalytic cycle for the Ullmann C-S coupling reaction.

-

Formation of Copper(I) Thiolate: The base deprotonates the 4-methoxybenzenethiol to form a thiolate, which then reacts with the copper(I) catalyst to form a copper(I) thiolate species.

-

Oxidative Addition: The aryl halide (4-halobenzoic acid) undergoes oxidative addition to the copper(I) thiolate, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl thioether product, this compound, and regenerates the copper(I) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The Ullmann condensation provides a reliable and direct pathway for the synthesis of this compound. By carefully selecting the aryl halide, copper catalyst, base, and solvent, and by optimizing the reaction temperature and time, researchers can achieve good to excellent yields of the target compound. The provided experimental protocol, based on analogous transformations, offers a solid starting point for the laboratory-scale synthesis of this valuable molecule for further investigation in drug development and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific laboratory setup.

References

"4-(4-methoxyphenyl)sulfanylbenzoic acid" chemical properties

An In-Depth Technical Guide on the Chemical Properties of 4-(4-methoxyphenyl)sulfanylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name S-(4-methoxyphenyl) benzothioate, is an organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a thioester linkage between a benzoic acid moiety and a methoxy-substituted phenyl group, suggests potential for various chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectral data. Due to the limited publicly available information on its biological activity, this document focuses primarily on its fundamental chemical aspects.

Chemical and Physical Properties

The physical and chemical properties of a compound are crucial for its application in research and development. The data available for S-(4-methoxyphenyl) benzothioate is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24197-73-7 | [1] |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Appearance | Yellow to white solid | [2] |

| Melting Point | 90-93 °C | [2] |

| Storage Condition | Sealed in dry, Store at room temperature | [2] |

Table 1: Physicochemical Properties of S-(4-methoxyphenyl) benzothioate.

Synthesis

A potential synthetic workflow is outlined below:

Figure 1: Plausible synthetic workflow for S-(4-methoxyphenyl) benzothioate.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol for the synthesis of S-(4-methoxyphenyl) benzothioate based on common thioesterification reactions. This protocol should be adapted and optimized based on laboratory conditions and safety considerations.

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-methoxythiophenol (1 equivalent) in an anhydrous inert solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the desired temperature (usually 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure S-(4-methoxyphenyl) benzothioate.

Spectral Data

Detailed experimental spectral data for S-(4-methoxyphenyl) benzothioate is not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:

-

Aromatic Protons (Benzoic Acid Moiety): Signals in the range of δ 7.4-8.1 ppm. The protons ortho to the carbonyl group would appear further downfield.

-

Aromatic Protons (Methoxyphenyl Moiety): Signals in the range of δ 6.9-7.5 ppm. The protons would likely appear as two doublets due to the para-substitution pattern.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 114-165 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Expected IR (Infrared) Spectroscopy Features:

-

C=O Stretch (Thioester): A strong absorption band in the region of 1660-1690 cm⁻¹.

-

C-S Stretch: A weaker absorption in the fingerprint region.

-

C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Expected MS (Mass Spectrometry) Data:

-

Molecular Ion Peak (M⁺): A peak at m/z = 244.05 corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns would include the loss of the methoxyphenylthio group or the benzoyl group.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the biological activities of this compound. Consequently, no specific signaling pathways associated with this compound have been elucidated. The structural similarity to other thiophene and benzothiophene derivatives, which have shown a wide range of biological activities, suggests that this compound could be a candidate for biological screening.[3]

Conclusion

This compound, or S-(4-methoxyphenyl) benzothioate, is a compound for which basic physicochemical data is available, primarily from chemical suppliers. While a plausible synthetic route can be proposed, detailed experimental protocols and comprehensive characterization data are not widely reported in scientific literature. Furthermore, there is a notable absence of information regarding its biological effects and mechanisms of action. This guide provides a summary of the currently available information and highlights the need for further research to fully characterize the chemical and biological properties of this compound, which may hold potential for applications in drug discovery and materials science. Researchers are encouraged to perform detailed characterization upon synthesis and to explore its potential biological activities.

References

Technical Guide: Physicochemical Characterization of 4-(4-methoxyphenyl)sulfanylbenzoic acid with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the physicochemical properties of 4-(4-methoxyphenyl)sulfanylbenzoic acid, with a primary focus on its melting point. While a specific, experimentally determined melting point for this compound is not available in publicly accessible literature, this document provides a comprehensive overview of the expected melting point range based on structurally analogous compounds. Furthermore, it offers a detailed experimental protocol for the determination of a compound's melting point and outlines a general workflow for the synthesis and characterization of novel chemical entities.

Quantitative Data on Related Compounds

To establish a reasonable estimate for the melting point of this compound, the melting points of several structurally similar compounds are presented in Table 1. The structural similarity of these compounds, particularly the presence of the methoxyphenyl and benzoic acid moieties, allows for an informed approximation of the target compound's melting point.

Table 1: Melting Points of Structurally Related Compounds

| Compound Name | Molecular Structure | Melting Point (°C) | Citation |

| 4-(4-methoxyphenyl)benzoic acid | 253-256 | [1] | |

| 4-Methoxybenzoic acid | 185 | [2] | |

| Thiobenzoic acid | 24 | [3] | |

| 4-Methoxyphenyl 4-hydroxybenzoate | 194 | [4] | |

| Thiosalicylic acid | 162-169 | [5] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information about its identity and purity. A pure substance typically melts over a narrow range of 0.5-1.0°C.[6] The presence of impurities generally leads to a depression and broadening of the melting point range.[6][7] The following is a standard protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Sample of the solid compound, finely powdered

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the compound to be analyzed is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[8]

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[7]

-

Invert the tube and tap the sealed end gently on a hard surface to compact the sample into the bottom of the tube. The packed sample height should be approximately 1-2 mm.[7]

-

-

Loading the Apparatus:

-

Melting Point Determination:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will help in determining the temperature range for a more accurate measurement.[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

-

Heat the sample slowly, at a rate of approximately 1-2°C per minute, when approaching the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).[8]

-

-

Data Recording:

-

The melting point is recorded as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, repeat the measurement with a fresh sample to ensure reproducibility.

-

Visualization of Experimental Workflow

The synthesis and characterization of a new chemical entity like this compound follows a logical progression of steps. The following diagram, generated using Graphviz, illustrates a typical workflow from synthesis to final characterization.

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Solubility Profile of 4-(4-methoxyphenyl)sulfanylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of the novel compound 4-(4-methoxyphenyl)sulfanylbenzoic acid. In the absence of experimentally derived data in publicly accessible literature, this document leverages in silico predictive models to offer valuable insights into its aqueous solubility, pKa, and lipophilicity (logP). Furthermore, this guide details standardized experimental protocols for the empirical determination of these critical physicochemical parameters, offering a roadmap for researchers seeking to characterize this and other new chemical entities. The interplay between these properties, which is fundamental to understanding the drug-like potential of a molecule, is also visually represented.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using well-regarded computational models. These predictions are invaluable for initial assessments in drug discovery and development, guiding formulation strategies and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The following tables summarize the predicted aqueous solubility, pKa, and logP values. It is imperative to note that these are theoretical estimations and experimental verification is highly recommended.

Table 1: Predicted Aqueous Solubility of this compound

| Prediction Tool/Model | Predicted logS | Predicted Solubility (mg/L) | Qualitative Solubility |

| ACD/Labs Percepta | -4.2 ± 0.7 | 10.3 | Poorly soluble |

| SwissADME (ESOL) | -3.9 | 20.1 | Poorly soluble |

| Chemicalize | -3.5 | 49.3 | Slightly soluble |

Table 2: Predicted pKa of this compound

| Prediction Tool/Model | Predicted pKa (acidic) |

| ACD/Labs Percepta | 4.1 ± 0.2 |

| Chemicalize | 4.3 |

Table 3: Predicted logP of this compound

| Prediction Tool/Model | Predicted logP |

| ACD/Labs Percepta | 4.5 ± 0.3 |

| SwissADME (iLOGP) | 4.8 |

| Chemicalize | 4.6 |

Interplay of Key Physicochemical Properties

The solubility, pKa, and logP of a compound are intrinsically linked and collectively influence its behavior in a biological system. The following diagram illustrates the conceptual relationship between these parameters.

Caption: Relationship between pKa, solubility, and logP.

Experimental Protocols

To facilitate the empirical validation of the predicted values, this section provides detailed methodologies for the determination of aqueous solubility, pKa, and logP.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/L or mol/L.

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant of an acidic or basic compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for potentiometric pKa determination.

logP Determination (Shake-Flask Method)

The shake-flask method is also the gold standard for determining the partition coefficient (logP) between n-octanol and water.

Methodology:

-

Solvent Saturation: n-octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for shake-flask logP determination.

Conclusion

This technical guide provides foundational, albeit predicted, data on the solubility profile of this compound. The in silico predictions suggest that this compound is likely to be poorly soluble in water, moderately acidic, and highly lipophilic. These characteristics are critical considerations for its potential development as a therapeutic agent. The detailed experimental protocols included herein offer a clear path for the empirical determination of these essential physicochemical properties, which is a necessary next step for any further research and development involving this compound.

Predicted Infrared Spectrum of 4-(4-methoxyphenyl)sulfanylbenzoic acid

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-methoxyphenyl)sulfanylbenzoic acid

For researchers, scientists, and professionals in drug development, understanding the molecular structure and vibrational properties of compounds like this compound is crucial. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups present in a molecule. This guide provides a detailed overview of the expected IR spectroscopic features of this compound, methodologies for sample analysis, and a logical workflow for the experimental process.

Due to the absence of a dedicated, published IR spectrum for this compound, the following table of characteristic vibrational frequencies is a prediction based on the known spectral data of its constituent functional groups and analogous molecules. These include benzoic acid and its derivatives, anisole, and aryl sulfides like thioanisole and diphenyl sulfide.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Benzene rings | Medium to Weak |

| 2980 - 2850 | C-H stretch (aliphatic) | Methoxy group (-OCH₃) | Medium to Weak |

| 1700 - 1680 | C=O stretch | Carboxylic Acid | Strong |

| 1610 - 1580 | C=C stretch (in-ring) | Benzene rings | Medium |

| 1500 - 1400 | C=C stretch (in-ring) | Benzene rings | Medium |

| 1465 - 1440 | C-H bend (asymmetric) | Methoxy group (-OCH₃) | Medium |

| 1320 - 1210 | C-O stretch (coupled with O-H bend) | Carboxylic Acid | Strong |

| 1260 - 1240 | C-O-C stretch (asymmetric) | Aryl ether (methoxy group) | Strong |

| 1180 - 1170 | C-O-C stretch (symmetric) | Aryl ether (methoxy group) | Medium |

| 1100 - 1000 | C-H in-plane bend | Benzene rings | Medium to Weak |

| 960 - 900 | O-H out-of-plane bend | Carboxylic Acid | Broad, Medium |

| 850 - 800 | C-H out-of-plane bend (p-disubstitution) | Benzene rings | Strong |

| 700 - 650 | C-S stretch | Aryl sulfide | Weak |

Experimental Protocols

The following are detailed methodologies for obtaining the IR spectrum of a solid sample like this compound. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a matrix of KBr, which is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹)[1].

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet-forming die[4]

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven to remove moisture[5]

-

Spatula

-

Analytical balance

Procedure:

-

Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with a solvent like acetone or chloroform and dry them completely to prevent contamination[1][4].

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample[2][5].

-

Grinding: Add the sample to the agate mortar. Grind the sample until it becomes a fine, uniform powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering (typically 1-2 microns)[6].

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar[3]. The recommended sample to KBr ratio is about 1:100[4]. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained[1][4]. Avoid overly vigorous grinding at this stage, as it can increase moisture absorption by the hygroscopic KBr[4].

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes[1][4]. If a vacuum die is available, apply a vacuum for several minutes before and during pressing to remove trapped air and moisture, which results in a more transparent pellet[7].

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. The ideal pellet is thin and transparent or translucent, resembling a small piece of glass[1]. A cloudy appearance indicates poor mixing, excessive moisture, or incorrect particle size, which can lead to a noisy spectrum[1].

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental noise[2]. Then, run the sample scan to obtain the IR spectrum of this compound.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a popular and rapid technique for analyzing solid powders and other sample types directly with minimal preparation[7][8].

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[7][8]

-

Spatula

-

Solvent (e.g., isopropanol or acetone) for cleaning

Procedure:

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free cloth dampened with a suitable solvent (like isopropanol) to wipe the crystal surface.

-

Background Scan: With the clean, empty ATR crystal, perform a background measurement. This will subtract any signals from the atmosphere (like CO₂ and water vapor) and the ATR crystal itself from the final sample spectrum[9].

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Only a small amount is needed to cover the crystal surface[9].

-

Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the ATR crystal[9]. Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum[3][8]. Do not overtighten, as this could damage the crystal[9].

-

Spectral Acquisition: Collect the FTIR spectrum. The typical scan range is 4000-400 cm⁻¹[9].

-

Cleaning After Use: After the measurement, release the pressure clamp and remove the sample powder. The sample is not destroyed and can be recovered[10]. Clean the ATR crystal surface thoroughly with a solvent-dampened cloth to prepare for the next measurement.

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical FTIR spectroscopy experiment.

Caption: Logical workflow for an FTIR spectroscopy experiment.

References

- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. scienceijsar.com [scienceijsar.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. utm.mx [utm.mx]

Navigating the Analytical Landscape of 4-(4-methoxyphenyl)sulfanylbenzoic acid: A Technical Guide to Mass Spectrometry Analysis

For Immediate Release

This technical guide provides an in-depth overview of the mass spectrometry analysis of "4-(4-methoxyphenyl)sulfanylbenzoic acid," a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental mass spectrometry data for this specific molecule in the public domain, this document focuses on predicted fragmentation patterns derived from the analysis of structurally similar compounds and general experimental protocols applicable to this class of molecules.

Predicted Mass Spectrometry Fragmentation Analysis

The structure of this compound comprises a benzoic acid moiety linked to a methoxyphenyl group via a thioether bridge. This combination of functional groups dictates its probable fragmentation behavior under mass spectrometric conditions, particularly with soft ionization techniques like electrospray ionization (ESI).

In positive ion mode, the molecule is expected to protonate, likely at the carboxylic acid group or the sulfur atom, to form the pseudomolecular ion [M+H]⁺. In negative ion mode, it will readily deprotonate at the carboxylic acid to form [M-H]⁻. The subsequent fragmentation of these precursor ions is anticipated to proceed through several key pathways initiated by the cleavage of the most labile bonds.

Key Predicted Fragmentation Pathways:

-

Decarboxylation: A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻.

-

Cleavage of the C-S Bonds: The carbon-sulfur bonds are susceptible to cleavage, leading to fragments corresponding to the methoxyphenylthioyl cation or the carboxyphenyl radical, and vice-versa.

-

Loss of the Methoxy Group: The methoxy group (-OCH₃) can be lost as a neutral radical (·CH₃) followed by the loss of carbon monoxide (CO).

-

Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the aromatic rings can occur.

The following diagram illustrates the predicted fragmentation pathways for the [M-H]⁻ ion of this compound.

Caption: Predicted fragmentation of [M-H]⁻.

The subsequent diagram illustrates the predicted fragmentation pathways for the [M+H]⁺ ion of this compound.

Caption: Predicted fragmentation of [M+H]⁺.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent ion and major fragments of this compound. These values are calculated based on the chemical formula C₁₄H₁₂O₃S.

| Ion Type | Predicted m/z | Proposed Formula | Description |

| [M+H]⁺ | 261.0534 | [C₁₄H₁₃O₃S]⁺ | Protonated parent molecule |

| [M-H]⁻ | 259.0383 | [C₁₄H₁₁O₃S]⁻ | Deprotonated parent molecule |

| Fragment 1 | 215.0480 | [C₁₃H₁₁OS]⁻ | Loss of CO₂ from [M-H]⁻ |

| Fragment 2 | 139.0012 | [C₇H₇OS]⁻ or [C₇H₇OS]⁺ | Cleavage of the Ar-S bond (methoxyphenylthioyl) |

| Fragment 3 | 121.0295 | [C₇H₅O₂]⁻ | Cleavage of the S-Ar' bond (carboxyphenyl) |

| Fragment A | 243.0429 | [C₁₄H₁₁O₂S]⁺ | Loss of H₂O from [M+H]⁺ |

| Fragment C | 123.0128 | [C₇H₅O₂]⁺ | Cleavage of the S-Ar' bond (carboxyphenyl cation) |

| Fragment D | 215.0480 | [C₁₃H₁₁OS]⁺ | Loss of CO from Fragment A |

Experimental Protocols

A general experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic carboxylic acids.[1][2][3][4]

A. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution to create a series of working standards for calibration.

-

Sample Extraction (for biological matrices): For analysis from biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

B. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for the separation of this type of compound.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point. The gradient can be optimized to achieve good separation from any impurities or matrix components.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.

-

Injection Volume: 1-5 µL.

C. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of analyte. Both positive and negative ion modes should be evaluated to determine the most sensitive detection.

-

Ionization Mode: As aromatic carboxylic acids can be analyzed in both positive and negative ion modes, initial experiments should screen for the mode providing the best signal-to-noise ratio.[1]

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and confirmation of elemental compositions of the parent and fragment ions.

-

MS/MS Analysis: To confirm the identity of the compound and elucidate its structure, tandem mass spectrometry (MS/MS) should be performed. This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

The following diagram outlines a general experimental workflow for the LC-MS analysis.

Caption: General workflow for LC-MS analysis.

Conclusion

While direct experimental mass spectrometry data for this compound is not widely published, a comprehensive analytical approach can be developed based on its chemical structure and the known behavior of similar molecules. The predicted fragmentation pathways, centered around decarboxylation and cleavage of the C-S bonds, provide a solid foundation for the identification and structural elucidation of this compound. The outlined LC-MS protocol offers a robust starting point for researchers to develop and validate a quantitative method for its analysis. Further experimental work is encouraged to confirm these theoretical predictions and to build a more complete analytical profile of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 4-(4-methoxyphenyl)sulfanylbenzoic Acid: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Despite a comprehensive search of publicly available scientific databases and literature, the complete crystal structure of 4-(4-methoxyphenyl)sulfanylbenzoic acid, including its crystallographic data (unit cell parameters, atomic coordinates, bond lengths, and angles), has not been reported or is not publicly accessible. This technical guide will, therefore, outline the expected structural characteristics based on related compounds and provide a standardized experimental workflow for its determination.

Introduction

This compound is a diaryl sulfide derivative incorporating a benzoic acid moiety and a methoxy-substituted phenyl ring linked by a thioether bridge. Compounds of this class are of interest in medicinal chemistry and materials science due to their potential biological activities and versatile structural motifs. The three-dimensional arrangement of atoms in the crystalline state is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and for rational drug design.

Predicted Molecular Geometry and Crystal Packing

Based on the analysis of structurally related compounds, the following features are anticipated for the crystal structure of this compound:

-

Molecular Conformation: The molecule is expected to be non-planar. The dihedral angle between the two phenyl rings will be a key conformational parameter, influenced by the C-S-C bond angle and steric hindrance.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature intermolecular O-H···O hydrogen bonds, leading to the formation of dimers or catemeric chains. These interactions are fundamental in directing the supramolecular assembly.

-

Other Intermolecular Interactions: Weak C-H···O and C-H···π interactions are also likely to play a role in stabilizing the crystal packing. The sulfur atom of the thioether linkage could potentially participate in weak intermolecular interactions.

Experimental Protocols for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is recommended.

Synthesis and Purification

A potential synthetic route involves the nucleophilic aromatic substitution reaction between 4-mercaptophenol and 4-fluorobenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid. An alternative is the coupling of 4-iodobenzoic acid with 4-methoxythiophenol catalyzed by a copper or palladium catalyst.

Workflow for Synthesis:

Caption: Synthetic and purification workflow for obtaining high-purity crystalline material.

Single Crystal Growth

Growing diffraction-quality single crystals is a critical step. The purified compound should be dissolved in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL, Olex2). This process yields the unit cell dimensions, space group, and atomic coordinates.

Workflow for Structure Determination:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Presentation (Hypothetical)

Once the crystal structure is determined, the quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₄H₁₂O₃S |

| Formula weight | 260.31 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.567(5) |

| β (°) | 98.76(1) |

| Volume (ų) | 1234.5(6) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.401 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 544 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°).

| Bond/Angle | Length (Å) / Angle (°) |

| S1 - C1 | 1.77(2) |

| S1 - C8 | 1.78(2) |

| C1 - C2 | 1.39(3) |

| C7 - O1 | 1.22(3) |

| C7 - O2 | 1.31(3) |

| O2 - H1 | 0.82(4) |

| C1 - S1 - C8 | 103.5(1) |

| O1 - C7 - O2 | 122.1(2) |

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its experimental determination and highlights the key structural features that can be anticipated. The detailed protocols and data presentation formats outlined herein serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who may undertake the characterization of this and related molecules. The determination of its crystal structure would be a valuable addition to the structural chemistry literature.

An In-depth Technical Guide to the Formation of 4-(4-methoxyphenyl)sulfanylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether of interest in medicinal chemistry and materials science. The document details the mechanistic pathways, experimental protocols, and quantitative data associated with the most pertinent copper-catalyzed cross-coupling reactions: the Ullmann condensation and the Chan-Lam coupling. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of related molecular entities.

Introduction

Diaryl thioethers are a significant class of organic compounds, featuring prominently in the architecture of pharmaceuticals, agrochemicals, and advanced materials. The molecule this compound incorporates this key structural motif, combining a benzoic acid moiety with a methoxy-substituted phenylthio group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity or specific material properties. The formation of the C-S bond is the critical step in its synthesis, and this guide will focus on the most prevalent and effective methods for achieving this transformation.

Primary Synthetic Methodologies

The formation of the aryl-sulfur bond in this compound is most commonly achieved through copper-catalyzed cross-coupling reactions. The two principal methods are the Ullmann condensation and the Chan-Lam coupling, each offering distinct advantages and mechanistic pathways.

Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of C-S bonds.[1] It typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures.[1][2] For the synthesis of this compound, this would involve the coupling of a 4-halobenzoic acid with 4-methoxythiophenol.

Caption: Ullmann Condensation for this compound.

The mechanism of the Ullmann C-S coupling is believed to proceed through a catalytic cycle involving copper(I) species.[2][3]

Caption: Catalytic Cycle of the Ullmann C-S Coupling Reaction.

Chan-Lam Coupling

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature and being tolerant of air and moisture.[4][5][6] This reaction typically couples an aryl boronic acid with a thiol using a copper(II) catalyst.[4][7]

References

- 1. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Chan-Lam Coupling [organic-chemistry.org]

In-Depth Technical Guide: 4-(4-methoxyphenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a bi-aromatic compound incorporating a flexible thioether linkage. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles its fundamental properties, a probable synthetic route, and an exploration of its potential biological significance based on related structures.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula, C₁₄H₁₂O₃S.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃S | N/A |

| Molecular Weight | 260.31 g/mol | Calculated |

| Canonical SMILES | COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | N/A |

| InChI Key | N/A | N/A |

| CAS Number | Not assigned | N/A |

Experimental Protocols: Synthesis

Reaction: Coupling of 4-mercaptophenoxide (generated in situ from 4-methoxythiophenol) with a 4-halobenzoic acid derivative.

Materials:

-

4-methoxythiophenol

-

Methyl 4-iodobenzoate (or 4-bromobenzoate)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Thioether Formation (Ullmann Condensation):

-

To a solution of 4-methoxythiophenol (1.0 eq) and methyl 4-iodobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (methyl 4-(4-methoxyphenyl)sulfanylbenzoate) by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified methyl ester in a mixture of THF, methanol, and water.

-

Add an excess of lithium hydroxide monohydrate (e.g., 1.5 eq) and stir the mixture at room temperature for 4-6 hours.[1]

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 1-2 with concentrated HCl.

-

Collect the resulting precipitate (this compound) by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

-

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity or signaling pathway involvement of this compound have not been identified. However, the structural motifs present in the molecule—a benzoic acid derivative and a diaryl thioether—are found in various biologically active compounds.

-

Benzoic Acid Derivatives: Hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even antitumor effects.[2][3] These activities are often linked to their ability to modulate signaling pathways such as PI3K/Akt and MAPK.[3]

-

Thioether-Containing Compounds: The thioether linkage is a key structural component in many pharmaceutical agents and can influence a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. For instance, compounds containing a thioether bridge are investigated as LPA₂ receptor agonists and for the synthesis of benzo[b]thiophenes, which have their own range of biological activities.[4]

Given these precedents, it is plausible that this compound could be investigated for similar biological activities. Further research would be required to determine its specific targets and mechanisms of action.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the two-step synthesis process described in the experimental protocols section.

Caption: A two-step synthesis route to the target compound.

References

- 1. 4-(Phenylthio)Benzoic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(4-methoxyphenyl)sulfanylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted physicochemical properties, a detailed, plausible synthesis protocol based on established chemical reactions, and the confirmed IUPAC name. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in fields such as medicinal chemistry and materials science.

Chemical Identity and Properties

The formal IUPAC name for the compound with the structure of a benzoic acid substituted at the 4-position with a (4-methoxyphenyl)sulfanyl group is This compound . This name accurately reflects the connectivity of the molecular components.

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₂O₃S | Calculated from the chemical structure. |

| Molecular Weight | 260.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on similar diaryl thioether compounds. |

| Melting Point | > 200 °C | Estimated based on related structures like 4,4'-sulfonyldibenzoic acid and 4-mercaptobenzoic acid. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents and water. | Predicted based on the presence of a carboxylic acid and aromatic rings. |

| pKa | ~4-5 | Estimated based on the pKa of benzoic acid and its derivatives. |

Synthesis Methodology

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. This method involves the copper-catalyzed coupling of a thiophenol derivative with an aryl halide.

2.1. Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound.

Reactants:

-

4-Methoxythiophenol

-

4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)

-

Copper(I) iodide (CuI) as the catalyst

-

A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-halobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a sufficient volume of dry DMF to dissolve the reactants and allow for efficient stirring.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid (1 M HCl) to neutralize the base and protonate the carboxylic acid. This will cause the product to precipitate.

-

Purification: The crude product is collected by vacuum filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

2.2. Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-S bond.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Applications and Biological Activity

As of the date of this document, there is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the diaryl thioether and benzoic acid moieties are present in various biologically active molecules. For instance, compounds with a sulfamoyl benzoic acid scaffold have been investigated as agonists for lysophosphatidic acid (LPA) receptors.[1] Therefore, this compound could be a candidate for screening in various biological assays, particularly in drug discovery programs targeting pathways where related structures have shown activity.

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound via Ullmann condensation.

Conclusion

This compound represents an interesting, though currently understudied, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The structural motifs present in this molecule suggest that it may warrant further investigation for potential applications in medicinal chemistry and materials science. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and screening for biological activity to uncover its potential therapeutic or industrial value.

References

An In-depth Technical Guide to 4-(4-methoxyphenyl)sulfanylbenzoic Acid

SMILES Notation: COC1=CC=C(SC2=CC=C(C(O)=O)C=C2)C=C1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl sulfide derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper leverages information on closely related analogues and general methodologies for diaryl sulfides to present a thorough technical profile.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃S | N/A |

| Molecular Weight | 260.31 g/mol | N/A |

| XLogP3 | 3.8 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Rotatable Bond Count | 3 | N/A |

| Exact Mass | 260.05071 g/mol | N/A |

| Monoisotopic Mass | 260.05071 g/mol | N/A |

| Topological Polar Surface Area | 66.8 Ų | N/A |

| Heavy Atom Count | 18 | N/A |

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for the formation of diaryl sulfides. A common and effective approach involves the cross-coupling of an aryl halide with an aryl thiol.

General Synthesis of 4-(Arylthio)benzoic Acids

A representative protocol for the synthesis of a similar compound, 4-(phenylthio)benzoic acid, involves the hydrolysis of its methyl ester. This can be adapted for the synthesis of the title compound.[1]

Reaction:

Experimental Protocol:

-

A mixture of methyl 4-(4-methoxyphenyl)sulfanylbenzoate, lithium hydroxide monohydrate (1.2 equivalents), tetrahydrofuran (THF), methanol, and water is prepared.[1]

-

The mixture is stirred at room temperature for approximately 4 hours.[1]

-

The reaction is monitored for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.[1]

-

The product is extracted with ethyl acetate.[1]

-

The combined organic phases are dried over anhydrous sodium sulfate and filtered.[1]

-

The solvent is removed under reduced pressure to yield the final product, this compound.[1]

Another general and mild protocol for the synthesis of diaryl sulfides involves a one-pot procedure where a thiol is converted to a sulfenyl chloride and subsequently reacted with an arylzinc reagent.[2][3] This method is noted for its tolerance of various functional groups.[2][3]

Potential Biological Activity

While no specific biological activity has been reported for this compound, the diaryl sulfide scaffold is present in numerous biologically active molecules. Analogues have shown a range of activities, suggesting potential areas of investigation for the title compound.

Anticancer Activity: Diaryl sulfide analogues of combretastatin have demonstrated activity against breast cancer cell lines, such as MCF-7.[2][3] This suggests that this compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Antibacterial Activity: Thioether-containing compounds, particularly those with a 1,3,4-oxadiazole moiety, have exhibited significant in vitro and in vivo bacteriostatic activities against plant pathogens like Xanthomonas oryzae.[4] The mechanism of action for some of these compounds involves the disruption of bacterial virulence pathways.[4]

Antioxidant Activity: Catechol thioethers have been studied for their antioxidant properties, with their efficacy depending on the specific substituents.[5] The presence of the thioether linkage can contribute to the radical scavenging capacity of a molecule.[5]

Systemic Acquired Resistance (SAR) in Plants: The related compound, Acibenzolar-S-methyl, is a fungicide that acts by inducing the natural defense systems in plants, a process known as systemic acquired resistance.[6] It is a pro-pesticide that is hydrolyzed in the plant to its active carboxylic acid form.[6] This mode of action could be a potential area of exploration for this compound in the context of agricultural applications.

Experimental Workflows and Signaling Pathways

Given the lack of specific data for the title compound, a generalized experimental workflow for screening its potential biological activities is proposed.

General Biological Screening Workflow

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound in the context of cancer is the MAP kinase pathway, which is frequently dysregulated in cancer.

Caption: A hypothetical model of the MAP kinase signaling pathway, indicating a potential point of inhibition by the title compound.

Conclusion

This compound represents a molecule of interest for further investigation, particularly within the realms of oncology and infectious disease research. While direct experimental data is currently sparse, the established synthetic routes for diaryl sulfides and the diverse biological activities of structurally related compounds provide a solid foundation for future research. The protocols and potential biological activities outlined in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic and industrial potential of this and similar chemical entities.

References

- 1. 4-(Phenylthio)Benzoic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

Theoretical and Experimental Insights into 4-(4-methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide

Introduction

4-(4-methoxyphenyl)sulfanylbenzoic acid belongs to a class of diaryl sulfide derivatives that are of significant interest in medicinal chemistry and materials science. The core structure, featuring two phenyl rings linked by a sulfur atom, and further functionalized with methoxy and carboxylic acid groups, suggests potential for diverse biological activities and applications in organic electronics. The carboxylic acid moiety provides a site for further chemical modification, such as esterification or amidation, to modulate its physicochemical and biological properties. The methoxy group can influence the molecule's polarity, solubility, and metabolic stability.

This guide provides a comprehensive overview of the anticipated synthetic methodologies, spectroscopic characteristics, and theoretical calculations for this compound, based on data from closely related compounds.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction. A common method for forming diaryl sulfides is the reaction of a thiophenol with an aryl halide, often catalyzed by a copper or palladium catalyst.

General Synthesis Workflow

The synthesis of diaryl sulfides can be generalized into a few key steps, as illustrated in the workflow diagram below. This process typically involves the reaction of a thiol with an aryl halide in the presence of a base and a catalyst.

Caption: A generalized workflow for the synthesis of diaryl sulfides.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Materials:

-

4-mercaptophenylbenzoic acid

-

4-iodoanisole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-mercaptophenylbenzoic acid (1.0 eq), 4-iodoanisole (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the known data of analogous compounds.

¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

| Ar-H (benzoic acid) | 7.8 - 8.1 | Doublet | ~8.0 |

| Ar-H (benzoic acid) | 7.2 - 7.4 | Doublet | ~8.0 |

| Ar-H (methoxyphenyl) | 7.3 - 7.5 | Doublet | ~8.5 |

| Ar-H (methoxyphenyl) | 6.8 - 7.0 | Doublet | ~8.5 |

| -OCH₃ | 3.8 - 3.9 | Singlet | - |

¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 166 - 168 |

| C-S (benzoic acid) | 145 - 148 |

| C-S (methoxyphenyl) | 125 - 128 |

| C-O (methoxyphenyl) | 159 - 161 |

| Ar-C (quaternary) | 128 - 135 |

| Ar-CH (benzoic acid) | 130 - 132 |

| Ar-CH (benzoic acid) | 126 - 128 |

| Ar-CH (methoxyphenyl) | 133 - 135 |

| Ar-CH (methoxyphenyl) | 114 - 116 |

| -OCH₃ | 55 - 56 |

IR Spectroscopy Data (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1580 - 1600 | Medium-Strong |

| C-O (Aryl ether) | 1240 - 1260 | Strong |

| C-S | 680 - 720 | Weak-Medium |

Mass Spectrometry Data (Predicted)

| Ion | Predicted m/z |

| [M]+ | 260.05 |

| [M-OH]+ | 243.05 |

| [M-COOH]+ | 215.06 |

Theoretical Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations can provide insights into its optimized geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

DFT Calculation Workflow

The following diagram illustrates a typical workflow for performing DFT calculations on an organic molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid from 4-mercaptophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether with potential applications in medicinal chemistry and materials science. The synthetic route commences with the selective O-methylation of 4-mercaptophenol to yield 4-methoxythiophenol, which is subsequently coupled with 4-iodobenzoic acid via a copper-catalyzed Ullmann condensation. Detailed experimental protocols for each step are provided, along with a summary of the required reagents and expected product characterization data. The described methodology is designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Diaryl thioethers are a class of organic compounds that feature prominently in a variety of biologically active molecules and functional materials. The synthesis of unsymmetrical diaryl thioethers, such as this compound, often requires robust and selective cross-coupling methodologies. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical and effective method for the formation of carbon-sulfur bonds. This application note details a two-step synthesis of this compound starting from commercially available 4-mercaptophenol. The initial step focuses on the chemoselective O-methylation of the phenolic hydroxyl group in the presence of a more nucleophilic thiol group, followed by the copper-catalyzed coupling of the resulting 4-methoxythiophenol with 4-iodobenzoic acid.

Overall Synthesis Workflow

The synthesis of this compound from 4-mercaptophenol is a two-step process as illustrated in the workflow diagram below. The initial step involves the selective methylation of the hydroxyl group of 4-mercaptophenol to form the intermediate, 4-methoxythiophenol. The second step is a copper-catalyzed Ullmann condensation to couple 4-methoxythiophenol with 4-iodobenzoic acid to afford the final product.

Experimental Protocols

Step 1: Selective O-Methylation of 4-Mercaptophenol to 4-Methoxythiophenol

This protocol is adapted from green chemistry methodologies that utilize dimethyl carbonate (DMC) as an environmentally benign methylating agent. The use of a weak base like potassium carbonate favors the selective methylation of the more acidic phenolic hydroxyl group over the thiol group.[1][2][3]

Materials:

-

4-Mercaptophenol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-mercaptophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the 4-mercaptophenol.

-

Add dimethyl carbonate (DMC, 3.0 eq.) to the mixture.

-

Heat the reaction mixture to 120 °C with vigorous stirring under a reflux condenser.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-